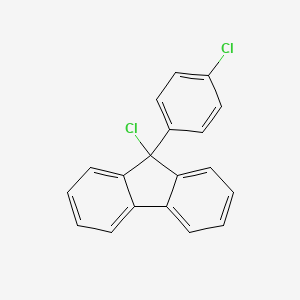![molecular formula C15H14N2O7 B14612909 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol CAS No. 58149-51-2](/img/structure/B14612909.png)
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is a chemical compound that belongs to the class of nitrophenyl ethers. This compound is characterized by the presence of nitro groups and phenolic hydroxyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol typically involves the nitration of phenolic compounds followed by etherification. One common method is the nitration of 4-nitrophenol to introduce nitro groups at specific positions on the benzene ring. This is followed by the reaction with 3-(4-nitrophenoxy)propyl bromide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Aminophenols: Reduction of nitro groups leads to the formation of aminophenols.
Ether Derivatives: Substitution reactions can yield various ether derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A simpler nitrophenol compound with similar reactivity.
3-Nitrophenol: Another nitrophenol derivative with different substitution patterns.
4-Nitrophenoxypropane: A related ether compound with similar functional groups.
Uniqueness
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro and phenolic groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58149-51-2 |
|---|---|
Molekularformel |
C15H14N2O7 |
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
3-nitro-4-[3-(4-nitrophenoxy)propoxy]phenol |
InChI |
InChI=1S/C15H14N2O7/c18-12-4-7-15(14(10-12)17(21)22)24-9-1-8-23-13-5-2-11(3-6-13)16(19)20/h2-7,10,18H,1,8-9H2 |
InChI-Schlüssel |
AGMMQQKGXOSQGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCOC2=C(C=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



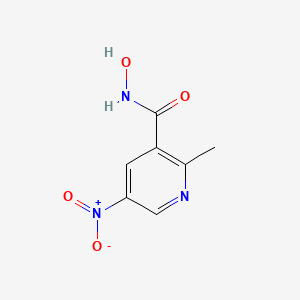
![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)


![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
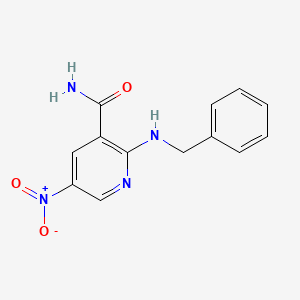

![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
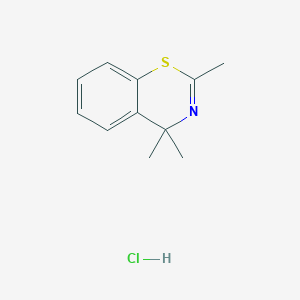
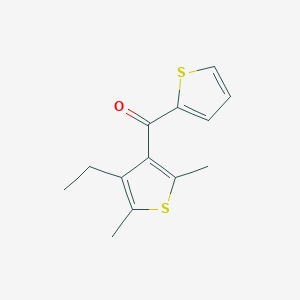
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
